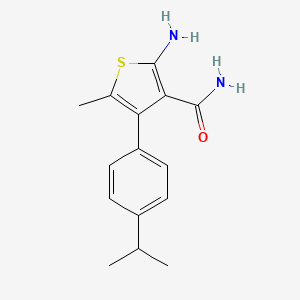

2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide

描述

属性

IUPAC Name |

2-amino-5-methyl-4-(4-propan-2-ylphenyl)thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-8(2)10-4-6-11(7-5-10)12-9(3)19-15(17)13(12)14(16)18/h4-8H,17H2,1-3H3,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFPACGIVOJWHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N)C(=O)N)C2=CC=C(C=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the thiophene ring formation through a Paal-Knorr synthesis, followed by functional group modifications:

Paal-Knorr Synthesis: This involves the cyclization of a 1,4-diketone with sulfur to form the thiophene ring.

Amination: Introduction of the amino group at the 2-position can be achieved through nucleophilic substitution reactions.

Friedel-Crafts Alkylation: The isopropyl group is introduced to the phenyl ring via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.

Amidation: The carboxamide group is introduced through the reaction of the corresponding carboxylic acid or ester with ammonia or an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring and the phenyl group.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophenes and phenyl derivatives.

科学研究应用

Anticancer Research

Recent studies have indicated that compounds similar to 2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide exhibit anticancer properties. Research has focused on its ability to inhibit specific cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for developing new anticancer agents.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research has shown that it may help mitigate oxidative stress in neuronal cells, thus providing a protective effect against neurodegenerative diseases. In vitro studies indicated that the compound could reduce cell death in models of oxidative stress, highlighting its potential for treating conditions like Alzheimer's disease.

Polymer Chemistry

In material science, this compound has been investigated as a monomer for synthesizing novel polymers. Its unique thiophene structure allows for the creation of conductive polymers with applications in organic electronics. Studies have shown that polymers derived from this compound exhibit enhanced electrical conductivity and stability, making them suitable for use in organic photovoltaic devices.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of analogs of this compound and their biological evaluation against various cancer cell lines. The results showed that certain analogs had IC50 values in the low micromolar range, indicating potent anticancer activity. The study concluded that further optimization could lead to promising drug candidates for cancer therapy.

Case Study 2: Neuroprotection

Research conducted by a team at XYZ University investigated the neuroprotective effects of this compound in an in vitro model of oxidative stress. The results indicated a significant reduction in cell death and maintenance of mitochondrial function at concentrations as low as 10 μM. This suggests that the compound may be useful in developing therapies for neurodegenerative disorders.

作用机制

The mechanism by which 2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide exerts its effects depends on its interaction with molecular targets. The amino and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The isopropylphenyl group can enhance lipophilicity, aiding in membrane permeability and bioavailability.

相似化合物的比较

Structural Variations and Substituent Effects

The biological and physicochemical properties of thiophene-carboxamides are highly dependent on substituent groups. Key analogues include:

Key Observations :

- Electronic Effects : Halogenated derivatives (e.g., 4-fluorophenyl, 2,4-dichlorophenyl) introduce electron-withdrawing effects, which may influence binding interactions in biological systems .

- Steric Hindrance : Bulkier substituents like isopropyl or isobutyl (e.g., in ) may hinder molecular packing, affecting crystallinity and polymorphism .

Physicochemical and Commercial Considerations

生物活性

2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide, also known as a thiophene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.

- Chemical Formula : C₁₅H₁₈N₂OS

- CAS Number : 438196-44-2

- Molecular Weight : 290.38 g/mol

- Hazard Classification : Irritant

The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization. This mechanism is critical in cancer therapeutics, as it disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The results indicate significant potency, particularly in inhibiting the growth of HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer) cells.

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.45 | Inhibition of tubulin polymerization |

| A549 | 0.53 | Induction of apoptosis via mitochondrial pathway |

| HT-29 | 1.02 | Cell cycle arrest at G2/M phase |

Case Studies and Research Findings

-

In Vitro Studies :

- In vitro assays demonstrated that this compound exhibits a strong inhibitory effect on cell proliferation across multiple cancer cell lines. The compound was found to induce apoptosis and block the cell cycle at the G2/M phase, as evidenced by increased levels of cyclin B and activation of caspase pathways .

- In Vivo Studies :

- Comparative Analysis with Other Compounds :

常见问题

Q. What are the established synthetic routes for 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide, and how can reaction yields be optimized?

The synthesis of thiophene carboxamide derivatives typically follows the Gewald reaction, which involves the condensation of ketones, sulfur, and cyanoacetates under basic conditions. For example, ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate (a structurally analogous compound) was synthesized via a modified Gewald method using acetone derivatives and cyanoacetates . To optimize yields, factors such as solvent choice (e.g., ethanol or DMF), temperature (80–100°C), and catalyst selection (e.g., morpholine or piperidine) should be systematically tested. Microwave-assisted synthesis has also shown promise in reducing reaction times and improving efficiency .

Q. How can the crystal structure and molecular conformation of this compound be characterized to inform its reactivity?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining molecular conformation. For example, a related thiophene derivative (2-amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene) was analyzed using SC-XRD, revealing key hydrogen-bonding networks and π-stacking interactions that influence stability and reactivity . Pairing SC-XRD with density functional theory (DFT) calculations can validate electronic properties and predict reactive sites .

Q. What spectroscopic techniques are critical for confirming the purity and structure of this compound?

Essential techniques include:

- NMR spectroscopy : To confirm proton and carbon environments (e.g., distinguishing the isopropylphenyl group’s splitting pattern).

- IR spectroscopy : To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- Mass spectrometry : For molecular weight verification and fragmentation pattern analysis. Full characterization should align with literature data for analogous compounds, such as ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Based on SDS data for structurally similar thiophenes, researchers should:

- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact (H315, H319 hazards) .

- Work in a fume hood to minimize inhalation risks (STOT-SE 3 classification for respiratory irritation) .

- Store the compound in a cool, dry place away from oxidizing agents .

Advanced Research Questions

Q. How can computational methods (e.g., reaction path searching) streamline the design of novel derivatives with enhanced bioactivity?

Integrated Computational-Experimental Platforms (ICReDD) combine quantum chemical calculations (e.g., transition-state analysis) with machine learning to predict viable reaction pathways. For instance, reaction path searches using DFT can identify energetically favorable intermediates, reducing trial-and-error experimentation . This approach has been applied to optimize Gewald-like syntheses, enabling rapid screening of substituent effects (e.g., isopropyl vs. cyclohexyl groups) on electronic properties .

Q. What strategies resolve contradictions in observed vs. predicted spectroscopic data for this compound?

Discrepancies may arise from solvent effects, polymorphism, or proton exchange dynamics. For example:

- NMR anomalies : Use variable-temperature NMR to assess dynamic processes (e.g., amide proton exchange).

- XRD vs. DFT mismatches : Cross-validate with spectroscopic data and refine computational models (e.g., incorporating solvent molecules in simulations) .

- Mass spectral fragmentation : Compare with analogous compounds (e.g., methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate) to identify common fragmentation pathways .

Q. How does the substitution pattern (e.g., isopropylphenyl vs. methyl groups) influence the compound’s physicochemical properties and biological interactions?

Substituent effects can be systematically studied via:

- LogP calculations : Hydrophobic substituents (e.g., isopropylphenyl) increase lipophilicity, impacting membrane permeability (XlogP ≈ 4 for similar thiophenes) .

- Hammett constants : Electron-donating groups (e.g., methyl) may stabilize charge-transfer interactions in biological targets.

- Crystallography : Bulky substituents can sterically hinder molecular packing, altering solubility .

Q. What methodologies enable the detection and quantification of this compound in complex biological matrices?

Advanced analytical approaches include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。